2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide
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Overview
Description
2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide is an organic compound with a complex structure that includes a bromine atom, a hydroxyimino group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide typically involves multiple steps:
Hydroxyimino Formation: The conversion of an aldehyde or ketone group into a hydroxyimino group.
Phenoxyacetohydrazide Formation: The final step involves the formation of the acetohydrazide group.
Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, hydroxylamine for hydroxyimino formation, and methanol for methoxylation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-chloro-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide
- 2-{5-fluoro-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide
- 2-{5-iodo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide
Uniqueness
2-{5-bromo-4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}acetohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile building block for the synthesis of more complex molecules.
Properties
IUPAC Name |
2-[5-bromo-4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O4/c1-17-8-2-6(4-13-16)7(11)3-9(8)18-5-10(15)14-12/h2-4,16H,5,12H2,1H3,(H,14,15)/b13-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSCFCXUHBOQNM-YIXHJXPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NO)Br)OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/O)Br)OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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